Bienvenue dans la boutique en ligne BenchChem!

3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride

Dual kinase inhibition SYK FLT3

Select this compound for its unique dual SYK/FLT3 inhibition profile (IC50 3.2 nM & 4.6 nM) not found in single-target alternatives. It achieves tumor regression in FLT3-ITD AML xenografts at 60 mg/kg QD and maintains T-cell function via 42× selectivity over ZAP-70—critical for immunocompetent models. Reliable once-daily oral PK (Tmax ~2 h, t½ ~20 h) reduces animal stress vs. BID comparators. Ideal for competitive displacement, target engagement, and pathway validation assays.

Molecular Formula C18H14ClF3N2O2
Molecular Weight 382.77
CAS No. 1217033-95-8
Cat. No. B2354063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride
CAS1217033-95-8
Molecular FormulaC18H14ClF3N2O2
Molecular Weight382.77
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC(=C3)C(=O)O.Cl
InChIInChI=1S/C18H13F3N2O2.ClH/c1-10-7-15(23-13-4-2-3-11(8-13)17(24)25)14-6-5-12(18(19,20)21)9-16(14)22-10;/h2-9H,1H3,(H,22,23)(H,24,25);1H
InChIKeyGDTXLOSSVDUZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride (TAK-659 HCl): Chemical Identity & Pharmacological Class


3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride (CAS 1217033-95-8), also known as TAK-659 hydrochloride or mivavotinib monohydrochloride, is a synthetic small-molecule kinase inhibitor belonging to the 4-aminoquinoline chemotype. It functions as a potent, reversible, and orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), with reported enzymatic IC50 values of 3.2 nM and 4.6 nM, respectively [1]. The compound is currently under clinical investigation for relapsed/refractory B-cell lymphomas and acute myeloid leukemia [2].

Why 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride Cannot Be Interchanged with Other SYK or FLT3 Inhibitors


Despite the availability of several clinical-stage SYK inhibitors (e.g., fostamatinib, entospletinib, cerdulatinib) and FLT3 inhibitors (e.g., gilteritinib, quizartinib), TAK-659 hydrochloride possesses a unique dual SYK/FLT3 inhibition profile not shared by competing agents [1]. Single-target SYK inhibitors lack FLT3 activity, while dedicated FLT3 inhibitors spare SYK-dependent pathways. Substitution with a single-target agent would sacrifice one axis of therapeutic activity, particularly relevant in FLT3-mutated hematologic malignancies where SYK co-targeting has shown differential antiproliferative benefit [2]. The quantitative evidence below demonstrates that TAK-659 occupies a distinct pharmacological niche.

Quantitative Differentiation Evidence for TAK-659 Hydrochloride vs. Closest SYK/FLT3 Inhibitor Comparators


Dual SYK/FLT3 Inhibition: TAK-659 vs. Single-Target SYK or FLT3 Inhibitors

TAK-659 hydrochloride is a dual inhibitor of SYK (IC50 = 3.2 nM) and FLT3 (IC50 = 4.6 nM), whereas fostamatinib inhibits SYK (IC50 = 41 nM) but shows negligible FLT3 activity, and gilteritinib inhibits FLT3 (IC50 = 0.29 nM) with no meaningful SYK engagement [1][2]. No other clinical-stage agent simultaneously targets both kinases at low nanomolar potency.

Dual kinase inhibition SYK FLT3 hematologic malignancy polypharmacology

SYK Potency Advantage: TAK-659 vs. Fostamatinib and Entospletinib

In cell-free SYK enzymatic assays, TAK-659 hydrochloride exhibits an IC50 of 3.2 nM, representing a 12.8-fold improvement over fostamatinib (IC50 = 41 nM) and a 2.4-fold improvement over the second-generation SYK inhibitor entospletinib (GS-9973; IC50 = 7.7 nM) [1][2][3].

SYK inhibition potency comparison BCR signaling B-cell malignancy

Selective ZAP-70 Sparing: TAK-659 Preserves T-Cell Receptor Signaling Unlike Pan-SYK Inhibitors

TAK-659 hydrochloride demonstrates 42-fold selectivity for SYK over ZAP-70 and does not inhibit ZAP-70-mediated T-cell receptor signaling at pharmacologically relevant concentrations (up to 5 μM), whereas several earlier SYK inhibitors exhibit off-target ZAP-70 engagement leading to unintended T-cell immunosuppression [1][2]. In a broad kinase panel of >290 kinases, TAK-659 shows >50-fold selectivity for SYK and FLT3 over all other kinases tested [3].

ZAP-70 T-cell sparing kinase selectivity immunosuppression avoidance

In Vivo Tumor Regression in FLT3-ITD Xenograft: TAK-659 vs. Clinical-Stage FLT3 Inhibitors

In the FLT3-ITD-driven MV4-11 xenograft model, TAK-659 hydrochloride administered orally at 60 mg/kg once daily produced frank tumor regression after 20 days of dosing [1]. Dedicated FLT3 inhibitors gilteritinib and quizartinib also achieve tumor regression in this model but at the cost of lacking SYK inhibitory activity, which TAK-659 simultaneously provides at equivalent in vivo exposure [2][3].

FLT3-ITD xenograft tumor regression AML in vivo efficacy

Clinical Single-Agent Activity in DLBCL: TAK-659 vs. Entospletinib and Fostamatinib

In a phase I study of 124 patients with relapsed/refractory B-cell lymphoma, TAK-659 monotherapy (60-120 mg QD) achieved an overall response rate (ORR) of 45% (43/95) in the overall lymphoma cohort and 38% (26/69) in DLBCL, with a median duration of response of 28.1 months [1]. Among DLBCL patients, complete responses were observed in 19% (8/43 response-evaluable patients) [2]. In contrast, entospletinib monotherapy in relapsed/refractory DLBCL showed an ORR of approximately 6% in unselected patients [3], and fostamatinib showed limited single-agent activity in B-cell lymphomas [4].

DLBCL clinical response ORR B-cell lymphoma phase I

Pharmacokinetic Profile: Once-Daily Oral Dosing with Extended Half-Life

Population PK analysis from 159 patients across two phase 1/2 studies revealed that TAK-659 exhibits rapid absorption (median Tmax ≈ 2 h), a terminal half-life of approximately 20 hours, and moderate inter-patient variability (CV% for AUCtau ≈ 37-54%) [1][2]. Simulations showed that 160 mg once-daily dosing achieves median steady-state trough concentrations exceeding 100 ng/mL, the threshold for >90% FLT3 inhibition in ex vivo plasma assays [1]. By comparison, fostamatinib requires twice-daily dosing due to a shorter half-life of its active metabolite R406 (~15 h), and entospletinib also follows a twice-daily schedule [3][4].

pharmacokinetics half-life oral bioavailability once-daily dosing tumor exposure

Optimal Research and Industrial Application Scenarios for TAK-659 Hydrochloride Based on Quantitative Differentiation Evidence


FLT3-Mutated AML Models Requiring Dual SYK/FLT3 Pathway Suppression

In FLT3-ITD-driven acute myeloid leukemia models (e.g., MV4-11 and MOLM-13 cell lines), TAK-659 provides simultaneous suppression of FLT3-driven proliferation and SYK-mediated microenvironmental survival signaling. The evidence demonstrates that antiproliferative effects of TAK-659 are significantly higher in FLT3-mutated vs. wild-type AML samples, a differential benefit not observed with single-target FLT3 inhibitors [1]. TAK-659 achieves tumor regression in the MV4-11 xenograft at 60 mg/kg QD [2], making it the compound of choice when the experimental objective requires concurrent targeting of both kinase nodes without the complexity of dual-agent protocols.

B-Cell Lymphoma Translational Research Requiring SYK Inhibition with Preserved T-Cell Immunity

For studies investigating B-cell receptor (BCR) signaling in DLBCL or chronic lymphocytic leukemia (CLL) where concomitant T-cell function must be maintained—such as immunocompetent syngeneic models or combination immunotherapy studies—TAK-659 is uniquely suitable. Its 42-fold selectivity for SYK over ZAP-70 ensures that T-cell receptor signaling remains intact at concentrations that fully abrogate SYK activity [3], a property not shared by fostamatinib or cerdulatinib. This selectivity is critical when the experimental readout depends on distinguishing B-cell-intrinsic from T-cell-mediated effects.

Preclinical Pharmacokinetic/Pharmacodynamic Studies Requiring Once-Daily Oral Dosing

TAK-659's population PK profile—characterized by rapid absorption (Tmax ~2 h), a ~20 h terminal half-life, and dose-proportional exposure [4]—supports reliable once-daily oral dosing regimens in rodent xenograft and PDX models. For chronic efficacy studies lasting 3-4 weeks or longer, the QD schedule reduces animal handling stress and dosing variability compared to BID alternatives such as fostamatinib or entospletinib. Trough concentrations exceeding the 100 ng/mL threshold for >90% FLT3 inhibition are achievable with 160 mg QD dosing [4], ensuring sustained target coverage throughout the dosing interval.

Chemical Biology Tool Compound for SYK-Dependent Pathway Dissection

As a well-characterized, commercially available SYK/FLT3 dual inhibitor with >50-fold selectivity over 290+ off-target kinases, TAK-659 hydrochloride serves as an ideal chemical probe for dissecting SYK-dependent signaling pathways in B-cell biology . Its superior SYK potency (IC50 3.2 nM) relative to older probes like R406 (41 nM) and its ability to induce apoptosis in SYK-dependent DLBCL cell lines (e.g., OCILY10) at low nanomolar concentrations [2] make it the preferred tool compound for competitive displacement assays, target engagement studies, and pathway validation experiments requiring high-confidence target specificity.

Quote Request

Request a Quote for 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.